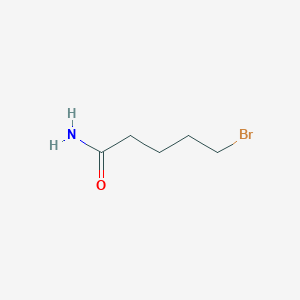
5-Bromopentanamide
Descripción general
Descripción
5-Bromopentanamide is a useful reagent in the preparation of carboxyl-terminus modified prostaglandin analogs with potential multiple medical applications . It has a molecular weight of 180 and a molecular formula of C5H10BrNO .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: C(CCBr)CC(=O)N . This indicates that the molecule consists of a bromine atom attached to a pentane chain, with an amide group at one end .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.043 and a molecular formula of C5H10BrNO . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .
Aplicaciones Científicas De Investigación
Beyond the Rule of 5: Drug Design Challenges
5-Bromopentanamide may be relevant in the context of drug discovery beyond the traditional "Rule of 5". This rule, which guides oral drug design, is being re-evaluated as researchers explore targets beyond its scope, particularly in oncology and virology. Understanding the principles that contribute to the oral bioavailability of successful beyond Rule of 5 (bRo5) compounds is crucial for future drug design and development (DeGoey et al., 2017).
Tautomerism in Related Compounds
Research on compounds similar to this compound, like N,N-Dialkyl-4-bromobutanamides, shows they exist in tautomeric equilibrium with other chemical structures. This characteristic can be critical in understanding their chemical behavior and potential applications in various scientific fields (Lozanova et al., 2010).
Target Binding in Drug Discovery
In the realm of drug discovery, especially for difficult targets, the balance between rigidity and flexibility in compounds is essential. This understanding aids in the design of drugs that can modulate novel and challenging target classes. The insights gained from these studies can directly impact how compounds like this compound are approached in pharmaceutical research (Doak et al., 2016).
Insights from DNA Methylation Studies
Bromodeoxyuridine (BrdU), a compound structurally related to this compound, has been used in studying DNA methylation in neural stem cells (NSC). Such research highlights the role of similar compounds in understanding cellular differentiation and DNA demethylation, offering potential pathways for further scientific exploration (Schneider & d'Adda di Fagagna, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-bromopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQQSCLHEDSFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



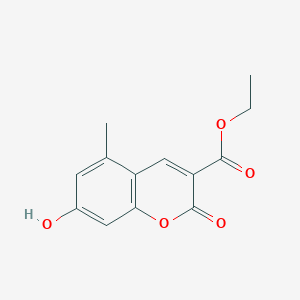
![tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate](/img/structure/B3270309.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270311.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270318.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270324.png)

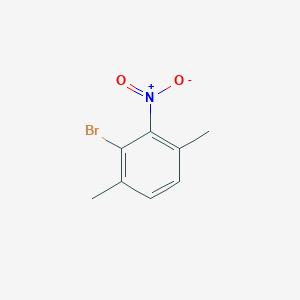
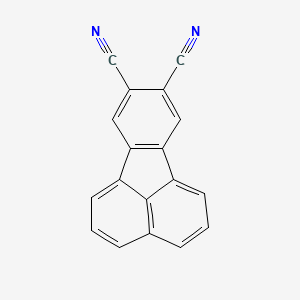
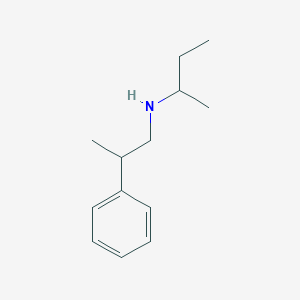
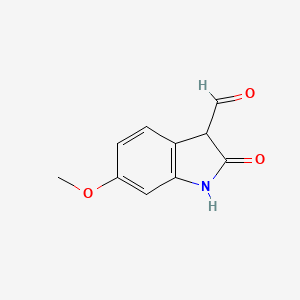

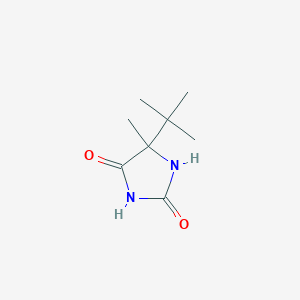
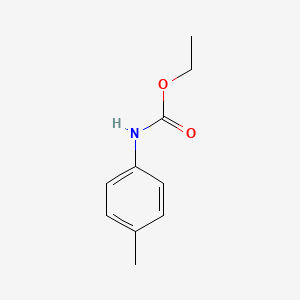
![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)